Diethylene glycol monovinyl ether

Catalog No.
S590764
CAS No.
929-37-3
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylene glycol monovinyl ether

CAS Number

929-37-3

Product Name

Diethylene glycol monovinyl ether

IUPAC Name

2-(2-ethenoxyethoxy)ethanol

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-2-8-5-6-9-4-3-7/h2,7H,1,3-6H2

InChI Key

WULAHPYSGCVQHM-UHFFFAOYSA-N

SMILES

C=COCCOCCO

Synonyms

DEGVE cpd, diethylene glycol vinyl ether

Canonical SMILES

C=COCCOCCO

Solvent and Reaction Medium

  • Organic synthesis: DEGME serves as a versatile solvent for diverse organic reactions due to its miscibility with a wide range of polar and nonpolar compounds. It's particularly useful in reactions involving organometallic reagents, sensitive substrates, and polymerizations [].
  • Extraction and purification: DEGME's ability to dissolve various materials makes it valuable for extraction and purification processes in research settings. It can selectively extract specific components from mixtures, facilitating further analysis [].

Polymer Science and Material Research

  • Polymer synthesis: DEGME acts as a co-monomer in the synthesis of various polymers, contributing to specific properties like flexibility and crosslinking. It's employed in the production of polyurethanes, polyacrylates, and other polymers used in research and development [].
  • Phase change materials (PCMs): DEGME can be incorporated into the design of PCMs, materials that change their state (solid to liquid) to store and release thermal energy. This allows researchers to explore novel energy storage solutions [].

Other Research Applications

  • Biomedical research: DEGME finds limited use in specific biomedical research applications, primarily as a component of formulations or as a solubilizing agent for poorly soluble drugs or research materials []. However, due to potential health concerns, its use in this field is generally discouraged.

Diethylene glycol monovinyl ether is an organic compound with the molecular formula C₆H₁₂O₃ and a molecular weight of approximately 132.16 g/mol. It appears as a colorless to almost colorless liquid and is known for its low viscosity and hygroscopic nature. This compound is classified as a vinyl ether, characterized by the presence of a vinyl group (–CH=CH₂) attached to a diethylene glycol moiety. Its structure includes two ethylene glycol units, which contribute to its solubility in water and various organic solvents .

Typical of vinyl ethers, including:

  • Polymerization: It can participate in free radical polymerization, forming polyvinyl ethers. This reaction is significant in the production of various polymers used in coatings and adhesives.
  • Esterification: The hydroxyl groups in diethylene glycol monovinyl ether can react with acids to form esters, which are useful in various applications such as plasticizers.
  • Cross-linking: When exposed to certain catalysts or heat, diethylene glycol monovinyl ether can cross-link with other monomers, enhancing the mechanical properties of the resulting materials .

Diethylene glycol monovinyl ether can be synthesized through several methods:

  • Reaction of Diethylene Glycol with Vinyl Halides: This method involves the nucleophilic substitution reaction between diethylene glycol and vinyl halides (such as vinyl chloride), leading to the formation of the vinyl ether.
  • Dehydration of Diethylene Glycol: Under acidic conditions, diethylene glycol can undergo dehydration to produce diethylene glycol monovinyl ether.
  • Transetherification: This process involves exchanging an alkoxy group in an existing ether with a vinyl group, utilizing appropriate catalysts to facilitate the reaction .

Diethylene glycol monovinyl ether has a variety of applications across different industries:

  • Adhesives and Sealants: Due to its excellent adhesion properties, it is commonly used in formulating adhesives.
  • Coatings: It serves as a reactive diluent in coatings, enhancing flexibility and durability.
  • Polymer Production: It is utilized in the synthesis of polyvinyl ethers for various plastic applications.
  • Textile Finishing: The compound is employed in textile treatments to improve water repellency and durability .

Diethylene glycol monovinyl ether shares structural similarities with several other compounds, particularly within the realm of glycols and vinyl ethers. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Diethylene Glycol Monovinyl EtherC₆H₁₂O₃Low viscosity, hygroscopic; used in adhesives and coatings
Diethylene Glycol Monoethyl EtherC₆H₁₄O₂Similar structure; primarily used as a solvent
Ethylene Glycol Vinyl EtherC₄H₈O₂Shorter chain; less viscous; used in coatings
Propylene Glycol Vinyl EtherC₅H₁₀O₂Slightly different properties; used in cosmetics

Diethylene glycol monovinyl ether stands out due to its unique combination of properties that make it particularly useful for industrial applications such as adhesives and coatings, where flexibility and durability are critical .

Boiling Point

196.0 °C

Other CAS

929-37-3

Wikipedia

Di(ethylene glycol) vinyl ether

Dates

Modify: 2023-08-15

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